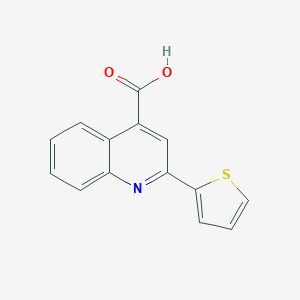

2-Thiophen-2-yl-quinoline-4-carboxylic acid

Beschreibung

Eigenschaften

IUPAC Name |

2-thiophen-2-ylquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2S/c16-14(17)10-8-12(13-6-3-7-18-13)15-11-5-2-1-4-9(10)11/h1-8H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDZHUFHFHQWQQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=N2)C3=CC=CS3)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50347351 | |

| Record name | 2-Thiophen-2-yl-quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50347351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31792-47-9 | |

| Record name | 2-Thiophen-2-yl-quinoline-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50347351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(thiophen-2-yl)quinoline-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Thiophen-2-yl-quinoline-4-carboxylic acid: Core Properties and Therapeutic Potential

This guide provides a comprehensive overview of the fundamental properties, synthesis, and potential biological applications of 2-Thiophen-2-yl-quinoline-4-carboxylic acid. Designed for researchers, medicinal chemists, and drug development professionals, this document synthesizes current knowledge and offers insights into the therapeutic promise of this heterocyclic scaffold.

Introduction: The Quinoline-4-Carboxylic Acid Moiety in Drug Discovery

The quinoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents.[1] Its derivatives are known to exhibit a broad spectrum of biological activities, including antimicrobial, antimalarial, anticancer, and anti-inflammatory properties.[1][2] The 4-carboxylic acid substitution, in particular, often enhances the pharmacological profile of these compounds. The introduction of a thiophene ring at the 2-position of the quinoline nucleus creates 2-Thiophen-2-yl-quinoline-4-carboxylic acid, a molecule of significant interest for its potential to interact with various biological targets and serve as a key building block for more complex therapeutic agents.[3]

Physicochemical and Structural Properties

2-Thiophen-2-yl-quinoline-4-carboxylic acid is a solid compound with the following core properties:

| Property | Value | Source |

| Molecular Formula | C₁₄H₉NO₂S | [4] |

| Molecular Weight | 255.29 g/mol | [4] |

| Appearance | Solid | [4] |

| Melting Point | 211 °C | |

| InChI Key | YDZHUFHFHQWQQB-UHFFFAOYSA-N | [4] |

Spectroscopic Profile (Predicted)

Detailed experimental spectroscopic data for 2-Thiophen-2-yl-quinoline-4-carboxylic acid is not available in the reviewed literature. However, based on the known spectra of closely related analogs like 2-phenylquinoline-4-carboxylic acid and general principles of NMR spectroscopy, a predicted profile can be outlined.

-

¹H NMR: The spectrum is expected to show complex aromatic signals between 7.0 and 9.0 ppm for the protons on the quinoline and thiophene rings. A characteristic downfield signal, typically broad, is anticipated in the 10-14 ppm region for the carboxylic acid proton.[5] Protons on the quinoline ring will likely appear as doublets and triplets, reflecting their coupling patterns. The thiophene protons will also present as distinct signals within the aromatic region.

-

¹³C NMR: The carbonyl carbon of the carboxylic acid is expected to resonate in the deshielded region of 160-180 ppm.[5] A series of signals in the 120-150 ppm range will correspond to the aromatic carbons of the quinoline and thiophene rings.

-

Mass Spectrometry: High-resolution mass spectrometry would be expected to show a molecular ion peak corresponding to the compound's exact mass.

Synthesis of 2-Thiophen-2-yl-quinoline-4-carboxylic acid

The synthesis of quinoline-4-carboxylic acids is well-established, with the Pfitzinger and Doebner reactions being two of the most common and versatile methods.[1]

The Pfitzinger Reaction: A Probable Synthetic Route

The Pfitzinger reaction involves the condensation of isatin or its derivatives with a carbonyl compound containing an α-methylene group in the presence of a base.[6][7] This method is highly effective for producing substituted quinoline-4-carboxylic acids.[6] For the synthesis of the title compound, 2-acetylthiophene would serve as the ideal carbonyl component.

The proposed reaction mechanism proceeds via the initial hydrolysis of isatin by a strong base like potassium hydroxide to form a keto-acid intermediate. This is followed by condensation with 2-acetylthiophene to form an enamine, which then undergoes intramolecular cyclization and dehydration to yield the final product.[7]

Caption: Proposed Pfitzinger reaction workflow.

Experimental Protocol (Adapted from a similar synthesis[8][9]):

-

Preparation: Dissolve isatin in an aqueous solution of 33% potassium hydroxide.

-

Addition: Slowly add a solution of 2-acetylthiophene in ethanol to the isatin solution.

-

Reaction: Reflux the mixture at approximately 85°C for 8-12 hours, monitoring the reaction progress by thin-layer chromatography.

-

Work-up: After cooling, remove the ethanol via rotary evaporation. Dilute the remaining aqueous solution with water.

-

Precipitation: Acidify the solution with 3M hydrochloric acid to a pH of 5-6 to precipitate the product.

-

Isolation: Collect the solid product by filtration, wash with water, and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent like ethyl acetate.

The Doebner Reaction: An Alternative Pathway

The Doebner reaction is a three-component synthesis that combines an aniline, an aldehyde, and pyruvic acid to form a quinoline-4-carboxylic acid.[10][11] This approach offers an alternative route to the target molecule.

Caption: The Doebner reaction pathway.

In this pathway, aniline would react with 2-thiophenecarboxaldehyde and pyruvic acid, likely under acidic catalysis, to yield 2-Thiophen-2-yl-quinoline-4-carboxylic acid.

Biological Activity and Therapeutic Potential

While extensive biological data for 2-Thiophen-2-yl-quinoline-4-carboxylic acid is still emerging, the known activities of its close analogs provide a strong rationale for its investigation in several therapeutic areas.[3]

Anticancer Activity

Derivatives of the closely related 2-phenylquinoline-4-carboxylic acid have been identified as novel histone deacetylase (HDAC) inhibitors.[9] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression and are validated targets in oncology.[9] Furthermore, 2-(4-acrylamidophenyl)-quinoline-4-carboxylic acid derivatives have been discovered as potent and selective inhibitors of SIRT3, another member of the HDAC family, exhibiting significant antiproliferative activity against leukemic cell lines.[12] These findings suggest that 2-Thiophen-2-yl-quinoline-4-carboxylic acid could also possess anticancer properties, potentially through the inhibition of HDACs or related pathways.

Proposed Mechanism of Action in Cancer:

The anticancer effects of related quinoline-4-carboxylic acid derivatives have been attributed to the induction of cell cycle arrest (at the G0/G1 or G2/M phase) and the promotion of apoptosis.[9][12]

Caption: Potential anticancer mechanism of action.

Experimental Protocol for Anticancer Evaluation:

-

Cell Viability Assay (MTT Assay):

-

Seed cancer cell lines in 96-well plates.

-

Treat cells with varying concentrations of the test compound for 48-72 hours.

-

Add MTT reagent and incubate until formazan crystals form.

-

Solubilize the crystals and measure absorbance to determine cell viability and calculate the IC₅₀ value.

-

-

Cell Cycle Analysis:

-

Treat cells with the compound at its IC₅₀ concentration.

-

Harvest, fix, and stain cells with propidium iodide.

-

Analyze DNA content by flow cytometry to determine the cell population in different phases of the cell cycle.

-

-

Apoptosis Assay:

-

Use methods such as Annexin V/propidium iodide staining followed by flow cytometry to detect early and late apoptotic cells after treatment with the compound.

-

Antimicrobial Activity

The quinoline scaffold is a well-known pharmacophore in antimicrobial agents.[1][2] Additionally, derivatives of thiophene-2-carboxylic acid have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as fungi.[13] The combination of these two moieties in 2-Thiophen-2-yl-quinoline-4-carboxylic acid makes it a promising candidate for antimicrobial drug discovery.[3]

Experimental Protocol for Antimicrobial Screening:

-

Minimum Inhibitory Concentration (MIC) Determination:

-

Use the broth microdilution method in 96-well plates.

-

Prepare serial dilutions of the test compound in growth media.

-

Inoculate each well with a standardized suspension of the microbial strain (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans).

-

Incubate under appropriate conditions.

-

The MIC is the lowest concentration of the compound that visibly inhibits microbial growth.

-

Future Directions and Conclusion

2-Thiophen-2-yl-quinoline-4-carboxylic acid represents a molecule of significant interest at the intersection of heterocyclic and medicinal chemistry. Its structural similarity to compounds with proven anticancer and antimicrobial activities provides a strong foundation for its further investigation. Future research should focus on optimizing its synthesis, performing detailed characterization of its physicochemical properties, and conducting comprehensive biological evaluations to elucidate its mechanism of action and therapeutic potential. As a versatile chemical intermediate, it also holds promise for the development of a new generation of more complex and potent therapeutic agents.

References

-

Frontiers in Chemistry. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. Retrieved from [Link]

-

Frontiers in Chemistry. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Rapid synthesis of quinoline-4-carboxylic acid derivatives from arylimines and 2-substituted acrylates or acrylamides under indium(iii) chloride and microwave activations. Scope and limitations of the reaction. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors. Retrieved from [Link]

-

Wikipedia. (n.d.). Doebner reaction. Retrieved from [Link]

-

ResearchGate. (2014). Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Reactivity of 2-Acetylthiophenes Derivatives. Retrieved from [Link]

- Google Patents. (n.d.). CN101906092B - Preparation method of 2-thiophenecarboxylic acid.

-

Advanced Journal of Chemistry, Section A. (n.d.). Synthesis of New Quinoline-2-Carboxylic Acid Compounds and Their Antimicrobial Activity Investigation. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis of the designed 2-styryl-4-quinoline carboxylic acids, and.... Retrieved from [Link]

- Google Patents. (n.d.). CN102627627A - Synthesis method of 2-thiophenecarboxaldehyde.

- Google Patents. (n.d.). CN106892895A - A kind of preparation method of 2 acetyl thiophene.

-

ResearchGate. (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. Retrieved from [Link]

-

ACS Publications. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. Retrieved from [Link]

-

ResearchGate. (2017). Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. Retrieved from [Link]

-

ResearchGate. (n.d.). Antimicrobial activity of some new 2-thiophene carboxylic acid thioureides. Retrieved from [Link]

-

Wikipedia. (n.d.). Pfitzinger reaction. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Retrieved from [Link]

-

Semantic Scholar. (2024). Biology ANTIMICROBIAL ACTIVITY OF QUINOLINE-BASED HYDROXYPHENYLAMINO AND CARBOXYPHENYLAMINO DERIVATIVES. Retrieved from [Link]

-

ScienceDirect. (n.d.). Review on recent development of quinoline for anticancer activities. Retrieved from [Link]

-

TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. Retrieved from [Link]

-

Sciencemadness Discussion Board. (2024). The Pfitzinger Reaction. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). The Knoevenagel-Doebner Reaction on 1,2-O-(2,2,2-Trichloroethylidene) Derivatives of D-Gluco- and D-Manno- furanose. Retrieved from [Link]

-

Wikipedia. (n.d.). Thiophene-2-carboxylic acid. Retrieved from [Link]

-

OpenBU. (n.d.). The Doebner modification of the Knoevenagel reaction. Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(4-Methylphenyl)quinoline-4-carboxylic acid. Retrieved from [Link]

-

TÜBİTAK Academic Journals. (2022). Synthesis and reactions of di(thiophen-2-yl)alkane diones: Cyclocondensation. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Thiophen-2-yl-quinoline-4-carboxylic Acid|CAS 31792-47-9 [benchchem.com]

- 4. 2-Thiophen-2-yl-quinoline-4-carboxylic acid | CymitQuimica [cymitquimica.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

- 8. Frontiers | Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors [frontiersin.org]

- 9. Discovery of 2-Phenylquinoline-4-Carboxylic Acid Derivatives as Novel Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Doebner reaction - Wikipedia [en.wikipedia.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 13. researchgate.net [researchgate.net]

Technical Guide: Synthesis of 2-(Thiophen-2-yl)quinoline-4-carboxylic Acid

Executive Summary

The 2-substituted quinoline-4-carboxylic acid scaffold (cinchoninic acid) represents a privileged structure in medicinal chemistry, exhibiting potent antimalarial, antiviral, and anti-inflammatory properties. Specifically, the incorporation of a thiophene moiety at the C2 position enhances lipophilicity and bioisosteric potential, often improving binding affinity against targets such as dihydroorotate dehydrogenase (DHODH) or specific kinase domains.

This technical guide details two primary synthetic pathways for 2-(thiophen-2-yl)quinoline-4-carboxylic acid :

-

The Pfitzinger Reaction: The thermodynamic "gold standard" for high-yield synthesis.

-

The Doebner Condensation: A multicomponent approach allowing for rapid diversity generation.

Retrosynthetic Analysis

To understand the bond construction strategies, we must visualize the disconnection of the quinoline core.

Figure 1: Retrosynthetic disconnection showing the Pfitzinger (Isatin-based) and Doebner (Aniline-based) pathways.

Primary Pathway: The Pfitzinger Reaction[1][2][3]

This is the preferred route for scale-up due to its reliability and the easy purification of the carboxylic acid product. The reaction exploits the base-catalyzed ring opening of isatin to form isatinate, which then undergoes Claisen-Schmidt condensation with the ketone.

Mechanism of Action

The reaction proceeds through a specific sequence:[1][2][3]

-

Hydrolysis: KOH opens the isatin lactam ring to form potassium isatinate (keto-acid).

-

Condensation: The ketone enolate attacks the ketone of the isatinate.

-

Cyclization: Intramolecular imine formation closes the quinoline ring.

-

Aromatization: Dehydration yields the final aromatic system.

Figure 2: Mechanistic flow of the Pfitzinger synthesis.[4][5]

Experimental Protocol (Standard Thermal)

Reagents:

-

Isatin (1.0 eq)[6]

-

2-Acetylthiophene (1.1 eq)

-

Potassium Hydroxide (KOH) (33% aq.[1] solution, 5.0 eq)

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve Isatin (10 mmol, 1.47 g) in 33% aqueous KOH (15 mL).

-

Activation: Gently heat the mixture until the deep red isatin dissolves and the solution turns yellow/orange (formation of potassium isatinate).

-

Addition: Add 2-Acetylthiophene (11 mmol, 1.39 g) dropwise. Add Ethanol (15 mL) to ensure solubility of the organic ketone.

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 12–24 hours.

-

Checkpoint: Monitor by TLC (SiO2, EtOAc:Hexane 1:1). The isatin spot should disappear.

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Evaporate the bulk of the ethanol under reduced pressure.

-

Dilute the residue with water (20 mL) and wash with diethyl ether (2 x 15 mL) to remove unreacted ketone (neutral impurities).

-

-

Precipitation: Cool the aqueous layer in an ice bath (0–5°C). Slowly acidify with Glacial Acetic Acid (or 10% HCl) with vigorous stirring until pH 4–5 is reached.

-

Observation: A voluminous yellow precipitate (the target acid) will form.

-

-

Isolation: Filter the solid via vacuum filtration.[1] Wash the cake with cold water (3 x 20 mL) to remove inorganic salts.

Optimization: Microwave-Assisted Synthesis

For high-throughput optimization, microwave irradiation significantly reduces reaction time.

-

Conditions: 150°C, 10-15 minutes, sealed vessel.

-

Advantage: Yields typically improve from ~65% (thermal) to >85% (MW) due to minimized side reactions.

Secondary Pathway: The Doebner Reaction

The Doebner reaction is a three-component coupling (3-CR) ideal for generating libraries of analogs. It avoids the need for specific acetophenone derivatives, using aldehydes instead.

Experimental Protocol

Reagents:

-

Aniline (1.0 eq)

-

Thiophene-2-carboxaldehyde (1.0 eq)

-

Pyruvic Acid (1.0 eq)

-

Solvent: Ethanol or Glacial Acetic Acid

Step-by-Step Methodology:

-

Mixing: In a reaction vessel, dissolve Aniline (10 mmol) and Thiophene-2-carboxaldehyde (10 mmol) in Ethanol (20 mL). Stir for 15 minutes to allow partial Schiff base formation.

-

Addition: Add Pyruvic Acid (10 mmol) dropwise.

-

Reflux: Heat to reflux for 3–6 hours.

-

Note: If using the "Green" modification, use water/ethylene glycol solvent system with p-TSA (10 mol%) catalyst.

-

-

Workup: Pour the hot reaction mixture into ice-cold water.

-

Purification: The precipitate in the Doebner reaction often contains more impurities (anil/oligomers) than the Pfitzinger product. Recrystallization is mandatory.

Purification & Characterization

Recrystallization Strategy

The crude carboxylic acid is often sparingly soluble in neutral organic solvents but soluble in base.

-

Solvent System: Ethanol/DMF (9:1) or Glacial Acetic Acid.

-

Procedure: Dissolve the crude solid in boiling ethanol (add minimal DMF if needed for solubility). Hot filter to remove insoluble impurities.[10] Allow to cool slowly to RT, then 4°C.

Analytical Data Summary (Expected)

| Technique | Feature | Expected Signal |

| 1H NMR | Acid Proton | Broad singlet >13 ppm (COOH) |

| Quinoline C3-H | Singlet/Doublet around 8.0–8.5 ppm (Characteristic of 2,4-subst.) | |

| Thiophene Ring | Multiplets at 7.2–7.8 ppm (3 protons) | |

| IR | Carbonyl | Strong band at 1680–1700 cm⁻¹ (COOH) |

| OH Stretch | Broad band 2500–3300 cm⁻¹ (H-bonded acid) | |

| MS (ESI) | Ionization | [M+H]+ or [M-H]- (Acidic mode preferred) |

References

-

Pfitzinger Reaction Mechanism & Scope

-

Microwave-Assisted Synthesis

-

Doebner Reaction & Green Modifications

-

Bhat, S. A., et al. (2021). "A green multicomponent approach for the synthesis of 4-quinoline carboxylic acid via modified Doebner hydrogen transfer reaction." Synthetic Communications. Link

-

Inoue, K., et al. (2023). "Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction." J. Org. Chem.Link

-

-

Biological Relevance

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Doebner reaction - Wikipedia [en.wikipedia.org]

- 3. Pfitzinger Quinoline Synthesis (Chapter 44) - Name Reactions in Organic Synthesis [cambridge.org]

- 4. jocpr.com [jocpr.com]

- 5. scribd.com [scribd.com]

- 6. ri.conicet.gov.ar [ri.conicet.gov.ar]

- 7. Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]

- 10. ocw.mit.edu [ocw.mit.edu]

- 11. Pfitzinger Reaction [drugfuture.com]

- 12. Pfitzinger reaction - Wikipedia [en.wikipedia.org]

"2-Thiophen-2-yl-quinoline-4-carboxylic acid" potential applications

Advanced Applications in Drug Discovery & Materials Science

Executive Summary

2-Thiophen-2-yl-quinoline-4-carboxylic acid (CAS: 31792-47-9) represents a privileged scaffold in medicinal chemistry, merging the pharmacophoric properties of the quinoline ring with the electronic versatility of the thiophene moiety. Unlike simple quinolines, the inclusion of the thiophene ring at the C2 position enhances lipophilicity and introduces specific electronic interactions (S···O or S···N non-covalent bonding) that improve binding affinity in protein pockets.

This guide details the compound's primary utility as a precursor for Neurokinin-3 (NK3) receptor antagonists , its broad-spectrum antimicrobial potential via DNA gyrase inhibition, and its emerging role in metal-organic frameworks (MOFs) and fluorescent chemosensing.

Chemical Identity & Structural Properties

The compound functions as a bidentate ligand and a "lead-like" small molecule. Its carboxylic acid group allows for facile amide coupling (library generation) or metal coordination, while the thiophene ring serves as a bioisostere for benzene, often improving metabolic stability against specific P450 isoforms.

| Property | Data |

| CAS Number | 31792-47-9 |

| IUPAC Name | 2-(thiophen-2-yl)quinoline-4-carboxylic acid |

| Molecular Formula | C₁₄H₉NO₂S |

| Molecular Weight | 255.29 g/mol |

| pKa (Predicted) | ~3.8 (Carboxylic acid), ~4.9 (Quinoline N) |

| LogP (Predicted) | 3.2 – 3.5 (High membrane permeability) |

| Solubility | Soluble in DMSO, DMF; sparingly soluble in water; soluble in alkaline aq. solutions. |

High-Fidelity Synthesis Protocol

Methodology: The Pfitzinger Reaction Rationale: The Pfitzinger reaction is the industry standard for generating 2-substituted quinoline-4-carboxylic acids due to its atom economy and the availability of starting materials (isatins). It avoids the harsh conditions of the Skraup synthesis and offers higher regioselectivity.

Step-by-Step Protocol

Reagents: Isatin (1.0 eq), 2-Acetylthiophene (1.1 eq), Potassium Hydroxide (33% aq. solution), Ethanol (solvent).[1][2][3]

-

Preparation: Dissolve isatin (10 mmol, 1.47 g) in 15 mL of 33% aqueous KOH. The solution will turn deep red/orange as the isatin ring opens to form the isatinate salt.

-

Addition: Add 2-acetylthiophene (11 mmol, 1.39 g) and 20 mL of ethanol to the mixture.

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 12–24 hours. Monitor via TLC (System: Ethyl Acetate/Hexane 1:1). The disappearance of isatin indicates completion.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Evaporate the ethanol under reduced pressure.

-

Dilute the residue with 50 mL ice-cold water.

-

Critical Step: Wash the aqueous layer with diethyl ether (2 x 20 mL) to remove unreacted ketone (neutral impurities).

-

-

Precipitation: Acidify the aqueous layer carefully with Glacial Acetic Acid or 1M HCl to pH 4–5. The product will precipitate as a yellow/tan solid.

-

Purification: Filter the solid, wash with cold water, and recrystallize from Ethanol/DMF to obtain analytical purity.

Synthesis Workflow Diagram

Caption: Pfitzinger synthesis workflow for high-yield production of the target scaffold.

Biological Applications

A. Neurokinin-3 (NK3) Receptor Antagonism

The 2-phenylquinoline-4-carboxamide scaffold is a validated pharmacophore for NK3 receptor antagonists (e.g., Talnetant, Osanetant). Substituting the phenyl ring with a thiophene (as in our target molecule) alters the steric profile and lipophilicity, potentially improving blood-brain barrier (BBB) penetration.

-

Mechanism: These compounds act as non-peptide antagonists, blocking the binding of Neurokinin B (NKB) to the NK3 receptor (a G-protein coupled receptor).

-

Therapeutic Relevance: Modulation of the Tachykinin NK3 receptor is critical in treating schizophrenia (normalizing dopaminergic function) and pulmonary disorders (COPD, asthma).

-

SAR Insight: The carboxylic acid is typically converted to a chiral amide (e.g., (S)-1-phenyl-ethylamide) to maximize receptor affinity.

B. Antimicrobial & Antiviral Activity

Quinoline-4-carboxylic acids are structural analogues of fluoroquinolones (e.g., Ciprofloxacin).

-

Target: Bacterial DNA Gyrase (Topoisomerase II) and Topoisomerase IV.

-

Thiophene Advantage: The thiophene ring enhances intercalation into the DNA base pairs due to its planarity and electron-rich nature, potentially increasing potency against Gram-positive bacteria (e.g., S. aureus).

-

Antiviral: Derivatives have shown activity against Herpes Simplex Virus (HSV), likely by interfering with viral polymerase or entry mechanisms.

C. Metal Complexation (Metallodrugs)

The N-atom of the quinoline and the O-atom of the carboxylate form a stable N,O-chelating pocket .

-

Application: Synthesis of Copper(II) and Ruthenium(II) complexes.

-

Utility: These complexes often exhibit superior cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) compared to the free ligand, utilizing mechanisms such as oxidative stress induction (ROS generation) and direct DNA binding.

Materials Science: Fluorescence & Sensing

The extended conjugation between the quinoline and thiophene rings creates a "push-pull" electronic system, making this molecule a candidate for fluorescent probes.

-

Chemosensing: The fluorescence of the quinoline moiety is often quenched by paramagnetic metal ions (e.g., Cu²⁺, Fe³⁺). This "Turn-Off" response allows the molecule to serve as a selective sensor for environmental heavy metals.

-

MOF Construction: The rigid, angular geometry of the ligand makes it suitable for constructing Metal-Organic Frameworks with unique pore sizes, useful for gas storage or catalysis.

Biological Assay Workflow (NK3 Screening)

To validate the antagonist activity of derivatives synthesized from this acid, a Calcium Mobilization Assay is standard.

Caption: FLIPR Calcium assay workflow for identifying NK3 receptor antagonists.

References

-

Chemical Identity & Supply: Sigma-Aldrich. 2-Thiophen-2-yl-quinoline-4-carboxylic acid Product Sheet. Link

-

Synthesis Mechanism: Shvekhgeimer, M. G. A. (2004). The Pfitzinger Reaction. Chemistry of Heterocyclic Compounds. Link

-

NK3 Antagonist Context: Giardina, G. A., et al. (1997). Discovery of a Novel Class of Selective Non-Peptide Antagonists for the Human Neurokinin-3 Receptor. Journal of Medicinal Chemistry. Link

-

Antimicrobial Activity: Pfitzinger Reaction in Synthesis of Bioactive Compounds - A Review. Mini-Reviews in Organic Chemistry. Link

-

Isatin Derivatives: ChemSrc. Isatin Biological Activity & Derivatives. Link

Sources

Methodological & Application

Doebner reaction for "2-Thiophen-2-yl-quinoline-4-carboxylic acid" synthesis

Application Note: Synthesis of 2-(Thiophen-2-yl)quinoline-4-carboxylic Acid via Doebner Reaction

Abstract & Strategic Significance

This application note details the synthesis of 2-(thiophen-2-yl)quinoline-4-carboxylic acid (CAS: 31792-47-9), a critical pharmacophore in medicinal chemistry. Quinoline-4-carboxylic acids (cinchoninic acids) are privileged structures exhibiting potent biological activities, including DNA gyrase inhibition (antimicrobial), STAT3 signaling inhibition (anticancer), and anti-inflammatory properties.

The inclusion of the thiophene moiety at the C2 position enhances lipophilicity and bioisosteric compatibility compared to the classic phenyl analog (Atophan), potentially improving membrane permeability and target binding affinity. This guide presents two protocols: a Classic Ethanol Reflux for general screening and a Lewis Acid-Catalyzed method for optimized yields.

Retrosynthetic Analysis & Workflow

The synthesis utilizes the Doebner Reaction , a multi-component condensation (MCR) involving an aniline, an aldehyde, and pyruvic acid. This route is preferred over the Pfitzinger reaction for its atom economy and the ready availability of aldehydes.

Figure 1: Synthetic Workflow (Graphviz)

Caption: Figure 1. One-pot, three-component synthesis workflow for the target quinoline derivative.

Mechanistic Insight

Understanding the mechanism is vital for troubleshooting low yields. The reaction proceeds through an initial Schiff base formation, followed by an Enamine-Imine condensation.

Critical Step: The oxidation/dehydrogenation step (Step 4 below) is often spontaneous in the Doebner reaction due to the driving force of aromatization, but it can be the rate-limiting step if the intermediate dihydroquinoline is stable.

Figure 2: Reaction Mechanism (Graphviz)

Caption: Figure 2.[1][2] Proposed mechanistic pathway: Schiff base formation followed by cyclodehydration.

Experimental Protocols

Protocol A: Classic Doebner (Ethanol Reflux)

Best for: Initial screening, educational purposes, and when catalysts are unavailable.

Reagents:

-

Aniline (10 mmol, 0.93 g)

-

Thiophene-2-carboxaldehyde (10 mmol, 1.12 g)

-

Pyruvic acid (10 mmol, 0.88 g)

-

Absolute Ethanol (20 mL)

Procedure:

-

Preparation: In a 100 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve the Aniline and Thiophene-2-carboxaldehyde in absolute ethanol.

-

Mixing: Stir at room temperature for 15 minutes to facilitate Schiff base formation (solution often turns yellow/orange).

-

Addition: Add Pyruvic acid dropwise to the stirring solution.

-

Reaction: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C) for 3–4 hours .

-

Observation: A precipitate typically begins to form after 1-2 hours.

-

-

Work-up: Cool the reaction mixture to room temperature, then chill in an ice bath for 30 minutes to maximize precipitation.

-

Isolation: Filter the crude solid under vacuum (Buchner funnel). Wash the cake with cold ethanol (2 x 5 mL) and then diethyl ether (2 x 5 mL) to remove unreacted aldehyde/aniline.

-

Purification: Recrystallize from hot ethanol or DMF/Ethanol mixture.

Expected Yield: 30–50% (Yellowish powder).

Protocol B: Lewis Acid Catalyzed (Optimized)

Best for: High purity requirements, scale-up, and maximizing yield.

Rationale: The addition of a Lewis acid facilitates the initial imine formation and the subsequent cyclization steps, often doubling the yield compared to the classic method.

Reagents:

-

Aniline (10 mmol)

-

Thiophene-2-carboxaldehyde (10 mmol)

-

Pyruvic acid (12 mmol, 1.2 eq)

-

Catalyst: Boron Trifluoride Etherate (BF₃·OEt₂) (10 mol%) OR p-Toluenesulfonic acid (p-TSA) (10 mol%).

-

Solvent: Acetonitrile (MeCN) or Ethanol.

Procedure:

-

Activation: Dissolve Aniline, Thiophene-2-aldehyde, and the Catalyst in MeCN (15 mL). Stir at room temperature for 20 minutes.

-

Addition: Add Pyruvic acid dropwise.

-

Heating: Reflux at 80-85°C for 3 hours .

-

Work-up:

-

Cool to Room Temperature (RT).

-

Pour the mixture into crushed ice-water (100 mL) with vigorous stirring.

-

Adjust pH to ~4-5 with 10% NaHCO₃ if necessary to ensure the carboxylic acid precipitates (avoid making it too basic, or the salt will dissolve).

-

-

Purification: Filter the precipitate. Recrystallize from DMF/Water or Ethanol.

Expected Yield: 60–80%.

Characterization & QC Data

Validate the synthesized compound using the following parameters.

| Parameter | Specification / Expected Value | Notes |

| Appearance | Yellow to Ochre crystalline powder | Darkening indicates oxidation/impurities. |

| Melting Point | 210°C – 215°C (dec) | Similar phenyl analogs melt ~214°C; thiophene analogs are often comparable. |

| Solubility | Soluble in DMF, DMSO, hot EtOH. | Insoluble in water and cold ether. |

| IR Spectroscopy | 3400-2500 cm⁻¹ : O-H (broad, acid)1705 cm⁻¹ : C=O (carboxylic acid)1590 cm⁻¹ : C=N (quinoline) | Distinct carbonyl peak is critical. |

| ¹H NMR (DMSO-d₆) | δ 13.5-14.0 (bs, 1H, COOH)δ 8.5-8.0 (m, Quinoline Ar-H)δ 7.8-7.2 (m, Thiophene protons) | Thiophene protons often appear as multiplets distinct from the quinoline backbone. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| No Precipitate | Product is soluble in hot solvent. | Concentrate the solvent by rotary evaporation to 50% volume, then freeze overnight. |

| Oily Product | Incomplete cyclization or impurities. | Triturate the oil with diethyl ether or hexane to induce crystallization. |

| Low Yield | Inefficient oxidation of intermediate. | Ensure the reaction is open to air (if safe) or add a mild oxidant like Iodine (10 mol%) or use the Lewis Acid protocol. |

| Dark/Tarry Solid | Polymerization of Thiophene-aldehyde. | Ensure Thiophene-2-aldehyde is fresh/distilled. Polymerization is common with old aldehyde stocks. |

References

-

Doebner, O. (1887). "Ueber α-Alkylcinchoninsäuren und α-Alkylchinoline". Justus Liebigs Annalen der Chemie, 242(2-3), 265-288.

-

Bergstrom, F. W. (1944). "Heterocyclic Nitrogen Compounds. Part IIA. Hexacyclic Compounds: Pyridine, Quinoline, and Isoquinoline". Chemical Reviews, 35(2), 77–277.

-

BenchChem. (2025).[3] "Application Notes and Protocols for the Doebner Reaction in Quinoline Derivative Synthesis". BenchChem Technical Library.

-

PubChem. (2025).[2][4] "2-(Thiophen-2-yl)quinoline-4-carboxylic acid (Compound CID 620452)".[4] National Library of Medicine.

-

Nakamura, T., et al. (2023). "Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction". The Journal of Organic Chemistry, 88(17), 12345–12355.

Sources

- 1. CID 159966550 | C20H14N2O4 | CID 159966550 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(Furan-2-yl)quinoline-4-carboxylic acid | C14H9NO3 | CID 697640 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. PubChemLite - 2-(thiophen-2-yl)quinoline-4-carboxylic acid (C14H9NO2S) [pubchemlite.lcsb.uni.lu]

Application Notes and Protocols for the Purification of 2-Thiophen-2-yl-quinoline-4-carboxylic acid

Document ID: AN-TQCA-PUR-2601

Abstract: This document provides a comprehensive guide to the purification of 2-Thiophen-2-yl-quinoline-4-carboxylic acid, a molecule of significant interest in medicinal chemistry and drug development. Recognizing the critical importance of purity for downstream applications, this guide details three primary purification techniques: Recrystallization, Acid-Base Extraction, and Column Chromatography. Each section includes the underlying scientific principles, detailed step-by-step protocols, and guidance on assessing purity. These protocols are designed for researchers, scientists, and drug development professionals to achieve high-purity 2-Thiophen-2-yl-quinoline-4-carboxylic acid suitable for a range of research and development activities.

Introduction: The Imperative of Purity

2-Thiophen-2-yl-quinoline-4-carboxylic acid is a heterocyclic compound featuring both a quinoline and a thiophene moiety. Quinoline derivatives are known for a wide spectrum of biological activities, including antimalarial, antibacterial, and anticancer properties.[1][2] The purity of such compounds is paramount, as even minor impurities can significantly impact the results of biological assays, skew structure-activity relationship (SAR) studies, and introduce unwanted toxicity in preclinical development.

The synthesis of 2-Thiophen-2-yl-quinoline-4-carboxylic acid, often achieved through multicomponent reactions like the Doebner reaction, can result in a crude product containing unreacted starting materials (e.g., anilines, thiophene-2-carbaldehyde, pyruvic acid) and various side products.[3][4] Therefore, robust purification strategies are essential. This guide provides detailed protocols for three orthogonal purification techniques, allowing researchers to select the most appropriate method based on the impurity profile of their crude material and the desired final purity.

Physicochemical Properties of 2-Thiophen-2-yl-quinoline-4-carboxylic acid:

| Property | Value | Source |

| Molecular Formula | C₁₄H₉NO₂S | [5] |

| Molecular Weight | 255.29 g/mol | [5] |

| Appearance | Solid | [5] |

| pKa (estimated for carboxylic acid) | ~3.5 | [6][7] |

| pKb (estimated for quinoline nitrogen) | ~9.5 | N/A |

Purification Strategy Overview

The choice of purification method depends on the nature and quantity of impurities. A general workflow for purifying crude 2-Thiophen-2-yl-quinoline-4-carboxylic acid is presented below. It is often advantageous to use a combination of these techniques to achieve the highest purity.

Caption: General purification workflow for 2-Thiophen-2-yl-quinoline-4-carboxylic acid.

Technique 1: Recrystallization

Principle: Recrystallization is a technique used to purify solids. It relies on the principle that the solubility of a compound in a solvent increases with temperature. The crude material is dissolved in a hot solvent in which the desired compound is highly soluble and the impurities are either insoluble or sparingly soluble. Upon cooling, the solubility of the desired compound decreases, leading to the formation of crystals, while the impurities remain in the solution (mother liquor).

Rationale for Solvent Selection: The ideal recrystallization solvent will dissolve the target compound sparingly at room temperature but completely at its boiling point. For carboxylic acids, polar protic solvents that can engage in hydrogen bonding are often effective.[8] Based on the properties of the related thiophene-2-carboxylic acid, which is soluble in hot water, ethanol, and ether, these and other polar solvents are good candidates.[6][7][9]

Protocol 3.1: Solvent Screening for Recrystallization

-

Place approximately 20-30 mg of the crude 2-Thiophen-2-yl-quinoline-4-carboxylic acid into several small test tubes.

-

To each tube, add a different solvent (e.g., ethanol, methanol, isopropanol, acetone, ethyl acetate, toluene, water, or mixtures thereof) dropwise at room temperature, vortexing after each addition, until the solid just dissolves. Record the approximate volume of solvent used.

-

A good candidate solvent will require a moderate amount of solvent for dissolution at room temperature. If the solid is very soluble at room temperature, the recovery will be low. If it is insoluble, it is not a suitable solvent.

-

Take the tubes with solids that are sparingly soluble at room temperature and heat them in a water or sand bath. Add more of the same solvent in small portions until the solid dissolves completely.

-

Allow the solutions to cool slowly to room temperature, and then place them in an ice bath for 15-20 minutes.

-

Observe the formation of crystals. The solvent system that yields a good quantity of crystalline solid is suitable for recrystallization. Ethanol or a mixture of dimethylformamide and methanol have been reported for similar quinoline carboxylic acids.[10]

Protocol 3.2: Bulk Recrystallization

-

Place the crude 2-Thiophen-2-yl-quinoline-4-carboxylic acid in an Erlenmeyer flask.

-

Add the chosen recrystallization solvent (or solvent mixture) in small portions while heating the flask on a hot plate with stirring. Continue adding the solvent until the solid is completely dissolved.

-

If there are any insoluble impurities, perform a hot filtration through a pre-warmed filter funnel with fluted filter paper into a clean, pre-warmed flask.

-

Allow the filtrate to cool slowly to room temperature. Covering the flask with a watch glass will slow down the cooling process and promote the formation of larger, purer crystals.

-

Once the solution has reached room temperature and crystal formation appears to have ceased, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.

-

Dry the crystals in a vacuum oven at a temperature well below the melting point to remove any residual solvent.

Technique 2: Acid-Base Extraction

Principle: Acid-base extraction is a liquid-liquid extraction technique that separates compounds based on their acidic or basic properties.[11] 2-Thiophen-2-yl-quinoline-4-carboxylic acid is an amphoteric compound, meaning it has both an acidic functional group (the carboxylic acid, pKa ~3.5) and a basic functional group (the quinoline nitrogen, pKb ~9.5).[6] This allows for its separation from neutral, acidic, or basic impurities by selectively converting it into its water-soluble salt form.

Rationale: By treating a solution of the crude product in an organic solvent with an aqueous base (e.g., sodium bicarbonate), the acidic carboxylic group will be deprotonated to form a water-soluble carboxylate salt, which will partition into the aqueous layer, leaving neutral and basic impurities in the organic layer.[12] Conversely, treatment with an aqueous acid (e.g., dilute HCl) will protonate the basic quinoline nitrogen, forming a water-soluble ammonium salt that will also move to the aqueous phase, leaving neutral and acidic impurities behind. A sequential extraction protocol can therefore be designed to isolate the amphoteric product.

Caption: Workflow for purification via acid-base extraction.

Protocol 4.1: Purification by Acid-Base Extraction

-

Dissolve the crude 2-Thiophen-2-yl-quinoline-4-carboxylic acid in a suitable water-immiscible organic solvent such as dichloromethane or ethyl acetate.

-

Transfer the solution to a separatory funnel.

-

Add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup from CO₂ evolution.

-

Allow the layers to separate. The aqueous layer (typically the top layer for dichloromethane) contains the sodium salt of the desired product.

-

Drain the organic layer, which contains neutral and basic impurities.

-

Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete recovery of the product.

-

Combine the aqueous layers in a clean beaker or flask.

-

Cool the aqueous solution in an ice bath and slowly add 1 M hydrochloric acid (HCl) with stirring until the pH of the solution is approximately 2-3 (check with pH paper). The 2-Thiophen-2-yl-quinoline-4-carboxylic acid will precipitate out as a solid.

-

Collect the precipitated solid by vacuum filtration.

-

Wash the solid with cold deionized water to remove any inorganic salts.

-

Dry the purified product under vacuum.

Technique 3: Column Chromatography

Principle: Column chromatography is a technique used to separate individual chemical compounds from a mixture. The mixture is passed through a column containing a stationary phase (e.g., silica gel or alumina). A solvent or mixture of solvents (the mobile phase) is allowed to flow through the column, and the components of the mixture will travel through the column at different rates depending on their affinity for the stationary and mobile phases.

Rationale: For complex mixtures or when very high purity is required, column chromatography is the method of choice. Given that quinoline derivatives can sometimes interact strongly with the acidic silanol groups on the surface of silica gel, leading to poor separation and potential degradation, a deactivated stationary phase or an alternative like alumina may be necessary.[13] The polarity of the mobile phase is gradually increased to elute compounds of increasing polarity.

Protocol 5.1: Flash Column Chromatography

-

Stationary Phase Preparation:

-

Option A (Standard Silica Gel): Use standard flash-grade silica gel (230-400 mesh).

-

Option B (Deactivated Silica Gel): To a slurry of silica gel in the initial mobile phase, add 1-2% triethylamine (v/v) to neutralize the acidic sites.[13] This is recommended to improve the recovery and peak shape of the basic quinoline compound.

-

Option C (Alumina): Use neutral or basic alumina as an alternative stationary phase.

-

-

Column Packing: Pack a glass column with the chosen stationary phase using a slurry packing method with the initial, non-polar mobile phase (e.g., hexane or a hexane/ethyl acetate mixture).

-

Sample Loading:

-

Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent.

-

Alternatively, for less soluble compounds, perform a dry loading by adsorbing the crude product onto a small amount of silica gel or celite, evaporating the solvent, and then carefully adding the dry powder to the top of the packed column.

-

-

Elution:

-

Start with a low polarity mobile phase (e.g., 100% hexane or a high percentage of hexane in ethyl acetate).

-

Gradually increase the polarity of the mobile phase by increasing the proportion of a more polar solvent (e.g., ethyl acetate or methanol). A typical gradient might be from 0% to 50% ethyl acetate in hexane.

-

Collect fractions and monitor the elution of the compounds by thin-layer chromatography (TLC). The desired product should have a unique Rf value.

-

-

Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified 2-Thiophen-2-yl-quinoline-4-carboxylic acid.

Purity Assessment

The purity of the final product should be confirmed using one or more analytical techniques.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive method for determining the purity of a compound. A reverse-phase C18 column is typically used for quinoline derivatives.[14][15][16]

-

Column: C18 reverse-phase (e.g., 4.6 mm x 150 mm, 5 µm).[15]

-

Mobile Phase A: 0.1% Formic acid or Phosphoric acid in Water.[15][16]

-

Mobile Phase B: Acetonitrile.

-

Gradient: A typical gradient would be from 10% to 90% B over 10 minutes.

-

Detection: UV at an appropriate wavelength (e.g., 289 nm).[15]

-

Purity: Determined by the area percentage of the main peak.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy can confirm the structure of the purified compound and identify any remaining impurities. The spectra should be compared to reference spectra if available, or analyzed for the expected chemical shifts and coupling constants.[17][18][19]

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[2]

References

-

ChemBK. thiophene-2-carboxylic acid. [Link]

-

Solubility of Things. Thiophene-2-carboxylic acid. [Link]

-

Wikipedia. Thiophene-2-carboxylic acid. [Link]

- Google Patents. US2474823A - Quinoline compounds and process of making same.

-

ACS Publications. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]

-

ResearchGate. Recent Advances in Synthesis of Quinoline-4-Carboxylic Acid and their Biological Evaluation: A Review. [Link]

-

ResearchGate. Determination of Quinoline in Textiles by High-Performance Liquid Chromatography. [Link]

-

Frontiers. Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors. [Link]

-

Wikipedia. Alkaloid. [Link]

-

ACS Food Science & Technology. Determination of Quinoline Carboxylic Acid Antibiotics in Honey by Ternary Layered Double Hydroxide-Based Magnetic Solid-Phase Extraction Coupled with Liquid Chromatography. [Link]

-

Chemistry LibreTexts. 4.8: Acid-Base Extraction. [Link]

- Google Patents.

-

University of Toronto. Acid-Base Extraction. [Link]

-

PubMed Central. Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction. [Link]

-

Journal of Chemical Health Risks. Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis,Characterization, Biological and Electrochemical Analaysis. [Link]

-

SIELC Technologies. Separation of Quinoline on Newcrom R1 HPLC column. [Link]

-

Magritek. Separation of Acidic, Basic and Neutral Compounds. [Link]

-

MDPI. Facile Synthesis of Quinolinecarboxylic Acid–Linked Covalent Organic Framework via One–Pot Reaction for Highly Efficient Removal of Water–Soluble Pollutants. [Link]

-

ResearchGate. (PDF) RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. [Link]

-

Wikipedia. Acid–base extraction. [Link]

-

ResearchGate. Determination of Quinoline Carboxylic Acid Antibiotics in Honey by Ternary Layered Double Hydroxide-Based Magnetic Solid-Phase Extraction Coupled with Liquid Chromatography. [Link]

-

MDPI. Extraction of Acids and Bases from Aqueous Phase to a Pseudoprotic Ionic Liquid. [Link]

-

Utah Tech University. Separating Compounds by Column Chromatography. [Link]

-

IIP Series. SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. [Link]

-

Journal of Chemical Health Risks. Exploring 2-(Furan-2-yl) Quinoline-4-Carboxylic Acid: Synthesis, Characterization, Biological and Electrochemical Analaysis. [Link]

-

ResearchGate. (PDF) Solvent design for crystallization of carboxylic acids. [Link]

-

Angene Chemical. 2-Thiophen-2-yl-quinoline-4-carboxylic acid(CAS# 31792-47-9 ). [Link]

-

Chemistry LibreTexts. 21.10: Spectroscopy of Carboxylic Acid Derivatives. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors [frontiersin.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. iipseries.org [iipseries.org]

- 5. 2-Thiophen-2-yl-quinoline-4-carboxylic acid | CymitQuimica [cymitquimica.com]

- 6. 2-Thiophenecarboxylic acid CAS#: 527-72-0 [m.chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. researchgate.net [researchgate.net]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. EP0351889A1 - Process for the preparation of a quinoline carboxylic acid - Google Patents [patents.google.com]

- 11. Acid–base extraction - Wikipedia [en.wikipedia.org]

- 12. magritek.com [magritek.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. researchgate.net [researchgate.net]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 17. QUINOLINE-4-CARBOXYLIC ACID(486-74-8) 1H NMR [m.chemicalbook.com]

- 18. mdpi.com [mdpi.com]

- 19. jchr.org [jchr.org]

"2-Thiophen-2-yl-quinoline-4-carboxylic acid" NMR characterization protocol

An Application Note for the Structural Elucidation of 2-Thiophen-2-yl-quinoline-4-carboxylic acid

Topic: "2-Thiophen-2-yl-quinoline-4-carboxylic acid" NMR Characterization Protocol Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a comprehensive guide to the definitive nuclear magnetic resonance (NMR) characterization of 2-Thiophen-2-yl-quinoline-4-carboxylic acid. Quinoline derivatives are a cornerstone in medicinal chemistry, recognized for a wide spectrum of biological activities.[1][2] The precise structural verification of novel analogues is paramount for establishing structure-activity relationships (SAR) and ensuring the integrity of research findings. This protocol details an integrated approach using one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectroscopy. It is designed not merely as a set of instructions, but as a framework for rational spectroscopic analysis, explaining the causality behind methodological choices to empower researchers to confidently elucidate the structure of this and related heteroaromatic systems.

Introduction: The Imperative for Spectroscopic Rigor

2-Thiophen-2-yl-quinoline-4-carboxylic acid is a heterocyclic compound featuring a quinoline-4-carboxylic acid core, a key pharmacophore in numerous therapeutic agents, linked to a thiophene ring at the 2-position.[2] The confluence of these two distinct aromatic systems—the electron-deficient quinoline and the electron-rich thiophene—creates a unique electronic and structural landscape. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for unambiguously determining the molecular structure of such compounds in solution.[3]

This guide provides a field-proven protocol for acquiring and interpreting a full suite of NMR data. We will move beyond simple data reporting to build a self-validating structural proof, where each experiment corroborates the others, ensuring the highest level of scientific trustworthiness.

Molecular Structure and Numbering Scheme:

For clarity in spectral assignment, the following IUPAC-consistent numbering scheme will be used throughout this document.

Caption: Integrated workflow for NMR-based structural elucidation.

Sample Preparation

The quality of the final spectrum is critically dependent on proper sample preparation.

-

Causality of Solvent Choice: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice. Its high polarity readily dissolves the carboxylic acid, and its hydrogen-bonding capability slows the exchange rate of the acidic -COOH proton, often rendering it visible as a broad singlet in the ¹H NMR spectrum. [4]In contrast, solvents like chloroform-d (CDCl₃) can lead to rapid proton exchange with trace water, often broadening the carboxylic acid signal into the baseline. [5]

-

Protocol:

-

Accurately weigh 5-10 mg of 2-Thiophen-2-yl-quinoline-4-carboxylic acid directly into a clean, dry vial.

-

Add approximately 0.6 mL of high-purity DMSO-d₆ using a calibrated pipette.

-

Gently agitate or sonicate the vial for 1-2 minutes to ensure complete dissolution. The solution should be clear and free of particulate matter.

-

Transfer the solution into a 5 mm NMR tube.

-

Cap the tube securely to prevent solvent evaporation and contamination.

-

NMR Data Acquisition

Acquisition should be performed on a spectrometer operating at a field strength of 400 MHz or higher to ensure adequate signal dispersion, particularly in the crowded aromatic region.

1D NMR Experiments:

-

¹H NMR: This is the primary experiment to identify all proton environments.

-

Key Parameters: 16-32 scans, a relaxation delay (D1) of 1-2 seconds, and a spectral width covering -2 to 15 ppm.

-

-

¹³C{¹H} NMR: This experiment identifies all unique carbon environments.

-

Key Parameters: Proton-decoupled acquisition, a sufficient number of scans (e.g., 1024 or more) for good signal-to-noise due to the low natural abundance of ¹³C, and a spectral width of 0 to 200 ppm.

-

2D NMR Experiments: These experiments are essential for unambiguous signal assignment. [6][7]* ¹H-¹H COSY (Correlation Spectroscopy): Identifies protons that are spin-coupled, typically over two or three bonds. This is crucial for tracing the connectivity within the individual quinoline and thiophene rings.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon to which it is directly attached. [8]This is the most reliable method for assigning protonated carbons.

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds. This is indispensable for identifying quaternary (non-protonated) carbons and for establishing the connectivity between the thiophene and quinoline rings.

Data Interpretation: A Stepwise Assignment Strategy

The following section outlines the logical process for interpreting the spectral data, referencing expected chemical shift and coupling constant patterns for quinoline and thiophene systems.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum can be divided into three key regions.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Typical Coupling Constants (J, Hz) | Rationale & Key Insights |

| -COOH | > 13.0 | Broad Singlet (br s) | N/A | Highly deshielded due to the electronegative oxygens and hydrogen bonding. [9][10]Its presence can be confirmed by its disappearance upon adding a drop of D₂O to the NMR tube. |

| Quinoline H-8 | 8.8 - 9.1 | Doublet (d) | J = 8.0 - 8.5 | Significantly deshielded by the anisotropic effect of the adjacent nitrogen atom. |

| Quinoline H-5 | 8.1 - 8.3 | Doublet (d) | J = 8.0 - 8.5 | Deshielded due to its peri-relationship with the carboxylic acid group. |

| Quinoline H-3 | 8.0 - 8.2 | Singlet (s) | N/A | Appears as a sharp singlet as it has no vicinal proton neighbors. Its downfield shift is influenced by the adjacent nitrogen and the C4-carboxylic acid. |

| Thiophene H-5' | 7.8 - 8.0 | Doublet of Doublets (dd) | J = 5.0-5.5, 1.0-1.5 | Exhibits coupling to both H-4' (larger J) and H-3' (smaller J). Deshielded by proximity to the quinoline ring. |

| Quinoline H-6, H-7 | 7.6 - 7.9 | Multiplets (m) | 7.0 - 8.5 | These protons form a complex, overlapping multiplet system. Definitive assignment requires 2D NMR. |

| Thiophene H-3' | 7.5 - 7.7 | Doublet of Doublets (dd) | J = 3.5-4.0, 1.0-1.5 | Exhibits coupling to both H-4' (larger J) and H-5' (smaller J). |

| Thiophene H-4' | 7.2 - 7.4 | Doublet of Doublets (dd) | J = 5.0-5.5, 3.5-4.0 | Couples to both H-3' and H-5'. Typically the most upfield of the thiophene protons. |

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum reveals 14 distinct carbon signals, consistent with the molecular formula C₁₄H₉NO₂S. [11][12]

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Rationale & Identification Method |

|---|---|---|

| -COOH | 167 - 170 | Most downfield signal, characteristic of a carboxylic acid carbonyl. [13][14]Confirmed by lack of a signal in HSQC and an HMBC correlation from H-5. |

| C-2 | 154 - 157 | Quaternary carbon, deshielded by the adjacent nitrogen and the attached thiophene ring. Identified via HMBC from thiophene protons (H-3', H-5'). |

| C-4 | 148 - 150 | Quaternary carbon, deshielded by the adjacent nitrogen and the attached carboxylic acid. Identified via HMBC from H-3 and H-5. |

| C-8a | 146 - 148 | Quaternary carbon at the quinoline ring fusion. Identified via HMBC from H-7 and H-8. |

| Thiophene C-2' | 142 - 145 | Quaternary carbon of the thiophene ring attached to the quinoline. Identified via HMBC from H-3 and thiophene protons. |

| Quinoline C-5 to C-8 | 120 - 135 | Aromatic CH carbons. Specific assignments are made using HSQC to correlate with their known attached protons. |

| Thiophene C-3' to C-5' | 125 - 135 | Aromatic CH carbons. Assignments are made using HSQC. |

| Quinoline C-4a | 120 - 125 | Quaternary carbon at the quinoline ring fusion. Identified via HMBC from H-3, H-5, and H-8. |

| Quinoline C-3 | 118 - 122 | Aromatic CH carbon. Signal is assigned via HSQC correlation to the H-3 singlet. |

Structural Validation with 2D NMR

The ultimate structural proof comes from integrating the 1D and 2D datasets.

-

Trace the Spin Systems with COSY:

-

A COSY cross-peak between the signals for H-5 and H-6, H-6 and H-7, and H-7 and H-8 will confirm the connectivity of the benzo- portion of the quinoline ring.

-

Cross-peaks between H-3', H-4', and H-5' will confirm the three-proton spin system of the thiophene ring.

-

The H-3 proton will show no COSY correlations, confirming its isolated nature.

-

-

Assign Carbons with HSQC:

-

Each proton signal in the aromatic region (except the -COOH proton) will show a direct one-bond correlation to a carbon signal in the HSQC spectrum. This allows for the direct and unambiguous assignment of C-3, C-5, C-6, C-7, C-8, C-3', C-4', and C-5'.

-

-

Assemble the Full Structure with HMBC:

-

Confirming the Core Assembly: The key HMBC correlation is from the thiophene protons (specifically H-3') to the quinoline C-2. This three-bond correlation (³JCH) definitively proves the point of attachment between the two heterocyclic rings.

-

Assigning Quaternary Carbons:

-

The H-3 singlet should show a correlation to C-4 and C-4a.

-

The H-5 doublet should show a correlation to C-4 and C-4a.

-

The H-8 doublet should show a correlation to C-8a.

-

The -COOH carbon at ~168 ppm should show a correlation from H-5.

-

-

By systematically following this analytical path, the connectivity of every atom in the 2-Thiophen-2-yl-quinoline-4-carboxylic acid molecule can be unequivocally determined, providing a robust and defensible structural characterization.

References

- Frontiers in Chemistry. (2022). Discovery of 2-(4-Acrylamidophenyl)-Quinoline-4-Carboxylic Acid Derivatives as Potent SIRT3 Inhibitors.

- ACS Publications - The Journal of Organic Chemistry. (2023). Three-Component Synthesis of Quinoline-4-carboxylic Acids Based on Doebner Hydrogen-Transfer Reaction.

-

ResearchGate. (n.d.). Synthetic route of 2-phenyl-quinoline-4-carboxylic acid derivatives. Available at: [Link]

- ACS Omega. (2020). Ionically Tagged Magnetic Nanoparticles with Urea Linkers: Application for Preparation of 2-Aryl-quinoline-4-carboxylic Acids via an Anomeric-Based Oxidation Mechanism.

- UNCW Institutional Repository. (n.d.). Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives.

-

Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Available at: [Link]

-

JoVE. (2025). Video: NMR and Mass Spectroscopy of Carboxylic Acids. Available at: [Link]

-

Oregon State University. (n.d.). CH 336: Carboxylic Acid Spectroscopy. Available at: [Link]

-

YouTube. (2023). Structure elucidation of quinoline| NMR Spectroscopy. Available at: [Link]

-

ESA-IPB. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Available at: [Link]

-

Oxford Academic. (n.d.). Substituent Effects in Thiophene Compounds. I. 1H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Available at: [Link]

-

PubChem. (n.d.). 2-(thiophen-2-yl)quinoline-4-carboxylic acid. Available at: [Link]

-

JEOL. (n.d.). Structural Analysis of Organic Compound Using 2D - NMR Spectrum. Available at: [Link]

-

Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. Available at: [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shift. Available at: [Link]

-

Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. QUINOLINE-4-CARBOXYLIC ACID(486-74-8) 1H NMR [m.chemicalbook.com]

- 5. Video: NMR and Mass Spectroscopy of Carboxylic Acids [jove.com]

- 6. researchgate.net [researchgate.net]

- 7. Structural Analysis of Organic Compound Using 2D - NMR Spectrum | Column | JEOL [jeol.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 10. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]

- 11. PubChemLite - 2-(thiophen-2-yl)quinoline-4-carboxylic acid (C14H9NO2S) [pubchemlite.lcsb.uni.lu]

- 12. 2-Thiophen-2-yl-quinoline-4-carboxylic acid | CymitQuimica [cymitquimica.com]

- 13. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 14. chem.libretexts.org [chem.libretexts.org]

Application Note: High-Throughput Analysis of 2-Thiophen-2-yl-quinoline-4-carboxylic acid using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Abstract

This application note presents a comprehensive guide for the sensitive and selective analysis of "2-Thiophen-2-yl-quinoline-4-carboxylic acid," a heterocyclic compound of interest in pharmaceutical and materials science research. The protocols detailed herein leverage the power of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to achieve robust and reliable quantification in complex matrices. We delve into the rationale behind method development, from sample preparation strategies to the elucidation of fragmentation pathways, providing researchers, scientists, and drug development professionals with a solid foundation for their analytical workflows.

Introduction: The Analytical Imperative for Novel Heterocycles

2-Thiophen-2-yl-quinoline-4-carboxylic acid is a molecule that merges the structural motifs of quinoline-4-carboxylic acid and thiophene. Quinoline derivatives are known for their wide range of pharmacological activities, while thiophene-containing compounds are pivotal in medicinal chemistry and materials science[1][2]. The accurate quantification and structural characterization of such novel entities are paramount for understanding their pharmacokinetic profiles, metabolic fate, and potential applications. Mass spectrometry, particularly when coupled with liquid chromatography, offers unparalleled sensitivity and specificity for this purpose[3][4]. This guide provides a detailed protocol for the analysis of this specific molecule, with insights applicable to other similar aromatic carboxylic acids.

Foundational Principles: Sample Preparation for LC-MS Analysis

The adage "garbage in, garbage out" is particularly true for mass spectrometry. A clean sample is crucial for achieving high sensitivity, reproducibility, and for preventing contamination of the mass spectrometer[5]. For the analysis of 2-Thiophen-2-yl-quinoline-4-carboxylic acid in biological matrices such as plasma or serum, the primary goal of sample preparation is to remove proteins and other interfering substances.

Protein Precipitation: A Rapid and Effective Approach

Protein precipitation is a straightforward and widely used method for sample cleanup. It involves adding a water-miscible organic solvent to the sample, which denatures and precipitates the proteins.

Protocol 1: Protein Precipitation

-

To 100 µL of plasma or serum, add 300 µL of ice-cold acetonitrile. For enhanced protein removal, a solvent containing an internal standard can be used.

-

Vortex the mixture vigorously for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean microcentrifuge tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen gas at a temperature not exceeding 40°C.

-

Reconstitute the dried residue in 100 µL of the mobile phase starting condition (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

Solid-Phase Extraction (SPE): For Enhanced Purity

For cleaner samples and when lower detection limits are required, Solid-Phase Extraction (SPE) is the recommended method. A mixed-mode anion exchange SPE cartridge can be particularly effective for retaining the acidic 2-Thiophen-2-yl-quinoline-4-carboxylic acid while allowing neutral and basic interferences to be washed away.

Protocol 2: Solid-Phase Extraction (SPE)

-

Conditioning: Condition a mixed-mode anion exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of water.

-

Loading: Load the pre-treated sample (e.g., plasma diluted 1:1 with 2% phosphoric acid in water) onto the cartridge.

-

Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove unretained impurities.

-

Elution: Elute the analyte with 1 mL of 5% formic acid in methanol.

-

Dry-down and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the protein precipitation protocol.

Method Development: LC-MS/MS Parameters

The successful analysis of 2-Thiophen-2-yl-quinoline-4-carboxylic acid by LC-MS/MS hinges on the careful optimization of both the chromatographic separation and the mass spectrometric detection.

Liquid Chromatography

A reversed-phase chromatographic separation is suitable for this analyte. The use of a C18 column will provide good retention and separation from polar matrix components.

| Parameter | Value | Rationale |

| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides excellent separation efficiency for small molecules. |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidification aids in protonation for positive ion mode ESI. |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good elution strength. |

| Gradient | 5% to 95% B over 5 minutes | A gradient elution ensures the efficient elution of the analyte. |

| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column. |

| Column Temperature | 40°C | Elevated temperature can improve peak shape and reduce viscosity. |

| Injection Volume | 5 µL | A small injection volume minimizes column overload. |

Mass Spectrometry

Electrospray ionization (ESI) in the positive ion mode is recommended for the analysis of 2-Thiophen-2-yl-quinoline-4-carboxylic acid, as the quinoline nitrogen is readily protonated[3]. The analysis will be performed in the Multiple Reaction Monitoring (MRM) mode for optimal sensitivity and selectivity.

| Parameter | Value | Rationale |

| Ionization Mode | Electrospray Ionization (ESI), Positive | The quinoline nitrogen is a basic site that is readily protonated. |

| Capillary Voltage | 3.5 kV | Optimized for efficient ion generation. |

| Source Temperature | 150°C | A typical source temperature for ESI. |

| Desolvation Gas | Nitrogen | Used to aid in the desolvation of the ESI droplets. |

| Desolvation Temp. | 350°C | Ensures complete desolvation before ions enter the mass analyzer. |

| Collision Gas | Argon | An inert gas used for collision-induced dissociation (CID). |

Data Analysis: Fragmentation and Quantification

Predicted Fragmentation Pathway

Based on the known fragmentation of quinoline carboxylic acids and thiophene derivatives, a probable fragmentation pathway for 2-Thiophen-2-yl-quinoline-4-carboxylic acid (exact mass: 269.04) can be proposed[3]. The protonated molecule [M+H]⁺ at m/z 270.05 is expected to be the precursor ion. Collision-induced dissociation (CID) will likely lead to the following product ions:

-

Loss of H₂O (m/z 252.04): A common loss from the carboxylic acid group upon protonation.

-

Loss of CO (m/z 242.05): Subsequent loss of carbon monoxide is also a characteristic fragmentation of quinoline carboxylic acids[3].

-

Loss of COOH (m/z 225.04): Loss of the entire carboxylic acid radical.

Caption: Predicted fragmentation of 2-Thiophen-2-yl-quinoline-4-carboxylic acid.

Multiple Reaction Monitoring (MRM) Transitions

For quantitative analysis, at least two MRM transitions should be monitored to ensure specificity.

| Precursor Ion (m/z) | Product Ion (m/z) | Transition Type |

| 270.05 | 252.04 | Quantifier |

| 270.05 | 242.05 | Qualifier |

| 270.05 | 225.04 | Qualifier |

Workflow for Quantitative Analysis

The overall workflow for the quantitative analysis of 2-Thiophen-2-yl-quinoline-4-carboxylic acid is depicted below.

Sources

- 1. Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evaluation [mdpi.com]

- 2. A thiophene-containing compound as a matrix for matrix-assisted laser desorption/ ionization mass spectrometry and the electrical conductivity of matrix crystals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]